Mitapivat hemisulfate

Description

Role of Pyruvate (B1213749) Kinase (PK) in Glycolysis

Pyruvate kinase (PK) is a critical enzyme that performs the final step in the glycolytic pathway. wikipedia.org It catalyzes the irreversible transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), which results in the production of one molecule of pyruvate and one molecule of adenosine triphosphate (ATP). wikipedia.orgproteopedia.orgresearchgate.net This reaction is one of the three key rate-limiting and regulated steps of glycolysis, ensuring the pathway proceeds in a forward direction and efficiently generates energy. wikipedia.org The enzyme's activity is tightly controlled by various allosteric effectors, which allows the rate of glycolysis to be adjusted based on the cell's metabolic needs. nih.gov For instance, it is activated by fructose-1,6-bisphosphate (FBP), a product of an earlier glycolytic step, in a feed-forward mechanism. nih.govlibretexts.org

Erythrocyte-Specific Pyruvate Kinase (PK-R) in Red Blood Cell Homeostasis

In humans, four different isoforms of pyruvate kinase are expressed in various tissues: M1, M2, L, and R. libretexts.org The R-type isoform, known as PK-R, is specifically found in red blood cells (erythrocytes). libretexts.org The gene responsible for encoding both the L-type (found in the liver) and R-type isoforms is the PKLR gene. haematologica.org

Mature red blood cells are unique in that they lack mitochondria. proteopedia.orgnih.gov Consequently, they are entirely reliant on anaerobic glycolysis as their sole source of ATP for energy. proteopedia.orgnih.gov PK-R plays a vital role in red blood cell homeostasis by catalyzing the final ATP-generating step of this pathway. haematologica.org This energy is essential for maintaining the integrity and function of the red blood cell, including powering ion pumps that regulate the intracellular environment and preserving the deformability of the cell membrane. haematologica.orgnih.gov

Metabolic Consequences of PK-R Dysfunction

Pyruvate kinase deficiency is the most common enzymatic defect of glycolysis that leads to a type of anemia known as chronic non-spherocytic hemolytic anemia. proteopedia.orghaematologica.org This autosomal recessive genetic disorder is caused by mutations in the PKLR gene, which leads to diminished PK-R enzyme activity. thalassaemia.org.cy

The reduced efficiency of the final glycolytic step results in a significant decrease in ATP production. nih.govthalassaemia.org.cy This energy deficit has severe consequences for the red blood cell. haematologica.org Ion pumps, such as the sodium-potassium pump, begin to fail, leading to an imbalance of intracellular ions and subsequent cell dehydration. nih.gov The lack of ATP also affects the maintenance of the red blood cell's membrane, causing it to become rigid. haematologica.org These damaged, dehydrated, and less deformable red blood cells are recognized and prematurely destroyed by the spleen, a process known as hemolysis. haematologica.org This chronic hemolysis leads to anemia. nih.gov In addition to low ATP levels, PK-R dysfunction causes an accumulation of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). haematologica.org

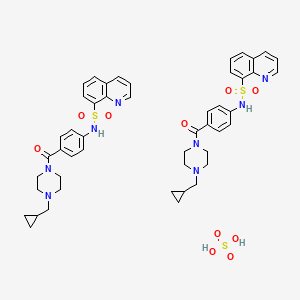

Structure

2D Structure

Properties

CAS No. |

2329710-91-8 |

|---|---|

Molecular Formula |

C48H54N8O10S3 |

Molecular Weight |

999.2 g/mol |

IUPAC Name |

bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid |

InChI |

InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4) |

InChI Key |

XNNUNDNGUZFBHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O |

Origin of Product |

United States |

Mitapivat Hemisulfate

Chemical Identity and Properties

Mitapivat hemisulfate is the salt form of the active compound. It exists as a white to off-white crystalline solid. ingentaconnect.comeuropa.eu Its chemical structure and properties are detailed below.

| Property | Value | Source |

| Chemical Name | N-(4-((4-(cyclopropylmethyl)piperazine-1)carbonyl)phenyl)quinoline-8-sulfonamide sulfate (B86663) hydrate (B1144303) (2:1:3) | europa.eunih.gov |

| Molecular Formula | (C₂₄H₂₆N₄O₃S)₂·H₂SO₄·3H₂O | ingentaconnect.comeuropa.eu |

| Molecular Weight | 1053.23 g/mol | ingentaconnect.comnih.gov |

| Form | White to off-white solid | ingentaconnect.comeuropa.eu |

Mechanism of Action as a PK-R Activator

Mitapivat functions as an allosteric activator that binds to the PK-R tetramer at a site distinct from the active site where PEP binds. ingentaconnect.com This binding induces a conformational change in the enzyme, locking it in a more active state. This mechanism effectively increases the catalytic efficiency of the mutated PK-R enzyme. haematologica.org Studies have shown that treatment with mitapivat not only increases the enzymatic activity of PK-R but also enhances its protein stability. haematologica.org By targeting the underlying enzymatic defect, mitapivat can augment the function of various mutant PK-R enzymes found in patients with PK deficiency. haematologica.org

Impact on Erythrocyte Metabolism

: A Deep Dive into its Mechanistic Action

This compound stands as a pioneering therapeutic agent, an oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme. Its mechanism is centered on enhancing the activity of erythrocyte pyruvate kinase (PK-R), a critical enzyme in the glycolytic pathway essential for the energy metabolism and survival of red blood cells. fda.govnih.govingentaconnect.com This article elucidates the detailed mechanistic basis of action of this compound, focusing on its interaction with PK-R and its subsequent impact on the metabolic dynamics within erythrocytes.

Molecular Pathophysiology of Erythrocytic Disorders and Mitapivat Hemisulfate Intervention

Pyruvate (B1213749) Kinase Deficiency (PKD)

Pyruvate kinase deficiency (PKD) is an inherited metabolic disorder affecting red blood cells, leading to a condition known as chronic hemolytic anemia. medlineplus.govrarediseases.org This occurs because red blood cells break down prematurely. rarediseases.orgclevelandclinic.org PKD is the most prevalent congenital enzymatic defect of glycolysis and a common cause of hereditary non-spherocytic hemolytic anemia. frontiersin.orgnih.gov

Genetic Basis of PKLR Gene Mutations and Impaired PK-R Function

PKD is caused by mutations in the PKLR gene, which is responsible for providing instructions for the production of the pyruvate kinase enzyme. medlineplus.govrarediseases.org This gene is active in the liver and red blood cells, encoding for two distinct isoenzymes: PK-L for the liver and PK-R for red blood cells (erythrocytes). wikipedia.orgmedlineplus.govmhmedical.com The disorder is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated PKLR genes, one from each parent, to be affected. clevelandclinic.orgknowpkdeficiency.com

Over 300 different mutations in the PKLR gene have been identified as causes of PKD. knowpkdeficiency.commedlineplus.gov The majority of these mutations are single-nucleotide missense mutations, which substitute a single protein building block (amino acid) in the pyruvate kinase enzyme, or they result in an abnormally short and non-functional enzyme. wikipedia.orgmedlineplus.gov These genetic alterations lead to a PK-R enzyme that is less active or unstable. patsnap.com Consequently, the function of the PK-R enzyme is reduced, impairing the critical energy-producing process of glycolysis within red blood cells. medlineplus.govmedlineplus.gov

Table 1: Genetic Basis of Pyruvate Kinase Deficiency

| Feature | Description | Reference |

|---|---|---|

| Gene | PKLR | medlineplus.govrarediseases.org |

| Chromosome Location | Chromosome 1q21 | nih.govyoutube.com |

| Inheritance Pattern | Autosomal Recessive | clevelandclinic.orgknowpkdeficiency.com |

| Encoded Enzyme | Pyruvate Kinase R (PK-R) in erythrocytes | wikipedia.orgmedlineplus.gov |

| Effect of Mutations | Reduced or unstable PK-R enzyme function | medlineplus.govpatsnap.com |

Cellular Energy Imbalance and Red Blood Cell Fragility in PKD Pathophysiology

Mature red blood cells lack a nucleus and mitochondria, making them entirely dependent on the glycolytic pathway for their energy supply in the form of adenosine (B11128) triphosphate (ATP). frontiersin.orgmhmedical.com The PK-R enzyme catalyzes the final, rate-limiting step in glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate, a process that generates approximately 50% of the total ATP in red blood cells. frontiersin.orgnih.gov

In PKD, the impaired function of the PK-R enzyme creates a metabolic block. This leads to a significant reduction in ATP production and an accumulation of upstream glycolytic intermediates, such as 2,3-diphosphoglycerate (2,3-DPG). mhmedical.compatsnap.commedscape.com The shortage of ATP disrupts the crucial cation pumps in the red blood cell membrane, leading to a loss of potassium and water. mhmedical.comnih.govmedscape.com This results in cellular dehydration, increased membrane rigidity, and morphological changes, making the red blood cells fragile. nih.govyoutube.com These abnormal and fragile red blood cells are recognized and prematurely destroyed by the spleen and liver, a process known as extravascular hemolysis. mhmedical.comnih.gov This accelerated destruction shortens the lifespan of red blood cells from the normal 120 days to just a few days or weeks, causing chronic hemolytic anemia. rarediseases.org

Table 2: Metabolic Consequences of Impaired PK-R Function in Erythrocytes

| Metabolic Parameter | Change in PKD | Cellular Consequence | Reference |

|---|---|---|---|

| ATP | Decreased | Energy deficit, cation pump failure, dehydration | mhmedical.commedscape.com |

| 2,3-DPG | Increased | Reduced oxygen affinity of hemoglobin | patsnap.comnih.gov |

| Upstream Metabolites (e.g., PEP) | Increased | Accumulation due to metabolic block | medscape.comfda.gov |

| Cellular Hydration | Decreased | Increased membrane rigidity and fragility | mhmedical.commedscape.com |

Preclinical Models of PKD and Mitapivat (B609056) Hemisulfate Efficacy in Restoring Erythrocyte Metabolism

Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase enzyme. nih.govnih.govresearchgate.net It binds to a site on the PK-R tetramer that is distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP). nih.govportico.org This mechanism allows mitapivat to activate both wild-type (normal) and a wide range of mutant forms of the PK-R enzyme, thereby directly addressing the underlying cause of PKD. nih.govnih.govpatsnap.com

Preclinical studies have demonstrated the efficacy of mitapivat in restoring metabolic balance in PKD red blood cells. In vitro studies using blood samples from patients with PK deficiency showed that exposure to mitapivat increased PK-R activity by up to 3.4-fold and boosted ATP levels by up to 2.4-fold. nih.gov In animal models with wild-type PK-R, administration of mitapivat led to increased PK-R activity, a rise in ATP, and a decrease in 2,3-DPG levels, confirming its ability to enhance the glycolytic pathway in vivo. nih.govresearchgate.net By activating the mutant PK-R enzyme, mitapivat improves the energy status of the red blood cells, enhancing their survival and function. patsnap.com This targeted action counteracts the energy deficit, aiming to reduce hemolysis and improve anemia. patsnap.comemjreviews.com

Table 3: Effects of Mitapivat in Preclinical PKD Models

| Parameter | Effect of Mitapivat | Therapeutic Rationale | Reference |

|---|---|---|---|

| PK-R Enzyme Activity | Increased | Activates both wild-type and mutant enzymes | nih.govnih.gov |

| ATP Levels | Increased | Restores cellular energy balance | nih.govresearchgate.net |

| 2,3-DPG Levels | Decreased | Improves glycolytic flux | nih.govnih.gov |

| Hemolysis | Reduced | Improves RBC survival and function | patsnap.comemjreviews.com |

Thalassemia Syndromes

Thalassemia syndromes are a group of inherited blood disorders characterized by the reduced or absent synthesis of one or more globin chains that form hemoglobin. nih.govmsdmanuals.com This leads to an imbalance in globin chain production, which is the primary driver of the disease's pathophysiology. mhmedical.com

Pathophysiological Mechanisms of Ineffective Erythropoiesis and Chronic Hemolysis in Thalassemia

The core defect in thalassemia is the unbalanced synthesis of globin chains. msdmanuals.com In β-thalassemia, a deficiency in β-globin chain production leads to a relative excess of α-globin chains. mhmedical.comnih.gov These unpaired α-globin chains are highly unstable and precipitate within red blood cell precursors in the bone marrow. nih.govashpublications.orgnih.gov This intracellular precipitation is toxic, leading to oxidative damage and triggering apoptosis (programmed cell death) of these developing erythroid cells. ashpublications.orgmdpi.com This process, known as ineffective erythropoiesis, means that a significant portion of red blood cell precursors are destroyed before they can fully mature and enter the circulation. nih.govjohnshopkins.educambridge.org

The few red blood cells that do mature and enter the bloodstream are also affected. They carry inclusions of precipitated α-globin chains, which damage their cell membranes. nih.govnih.gov These damaged, abnormal red blood cells are recognized and rapidly cleared from circulation by the spleen, resulting in a shortened lifespan and a state of chronic hemolysis. nih.govnih.gov The combination of ineffective erythropoiesis and chronic hemolysis is the cause of the severe anemia characteristic of thalassemia. johnshopkins.educambridge.org

Oxidative Stress and Unpaired Alpha-Globin Chain Accumulation in Thalassemia Erythrocytes

The accumulation of excess, unpaired α-globin chains is a major source of oxidative stress in thalassemic red blood cells. mdpi.comnih.govnih.gov These unstable α-globin aggregates undergo autoxidation, leading to the generation of reactive oxygen species (ROS) and the release of free iron from the heme molecule. nih.govresearchgate.net

This excess free iron can participate in the Fenton reaction, further amplifying the production of highly damaging ROS. researchgate.net The resulting state of severe oxidative stress inflicts widespread damage on cellular components. nih.gov Lipids in the red blood cell membrane undergo peroxidation, and crucial membrane and cytoskeletal proteins, such as spectrin (B1175318) and band 3, are oxidized. nih.govmdpi.com This oxidative damage compromises the structural integrity and deformability of the red blood cell membrane, contributing to both the premature destruction of erythroid precursors (ineffective erythropoiesis) and the shortened survival of mature red blood cells (hemolysis). nih.govnih.gov The aggregation of denatured globin and damaged membrane proteins further contributes to the recognition and removal of these cells by macrophages. nih.gov

Preclinical Investigations of Mitapivat Hemisulfate in Thalassemia Models

Preclinical studies utilizing mouse models of β-thalassemia (Hbbth3/+) and ex vivo analyses of human erythroid precursors have provided a strong scientific basis for the clinical investigation of mitapivat, an oral activator of pyruvate kinase. nih.govresearchgate.net These investigations demonstrate that mitapivat addresses several key pathophysiological hallmarks of the disease, including ineffective erythropoiesis, iron overload, and oxidative stress. nih.govnih.gov

In β-thalassemia, ineffective erythropoiesis is characterized by disturbed erythroid maturation and increased apoptosis of red blood cell precursors. nih.gov Preclinical studies have shown that mitapivat intervention can ameliorate these defects. In ex vivo cultures of erythroid precursors from patients with β-thalassemia, mitapivat enhanced erythropoiesis, promoted erythroid maturation, and decreased apoptosis. nih.govnih.govresearchgate.net Similarly, in the Hbbth3/+ mouse model, oral administration of mitapivat led to an improved erythroid maturation index in both the bone marrow and spleen. nih.gov This improvement was associated with a reduction in apoptosis markers within the erythroblast population. nih.gov Further analysis of in vitro cultures of human CD34+ derived erythroblasts from β-thalassemia patients confirmed that mitapivat significantly increased the number of late-stage erythroblasts, supporting its role in promoting terminal erythroid differentiation. nih.gov A reduction in annexin (B1180172) V+ intermediate erythroblasts was also observed, indicating a decrease in apoptotic cells. nih.gov

Dysregulated iron homeostasis is a critical comorbidity in β-thalassemia, leading to organ-damaging iron overload. haematologica.org Preclinical research indicates that mitapivat beneficially modulates key regulators of iron metabolism. nih.govnih.gov In the Hbbth3/+ mouse model, treatment with mitapivat resulted in an increased expression of liver Hamp (the gene encoding hepcidin), the central regulator of iron entry into the circulation. nih.govnih.gov This was accompanied by a reduction in soluble erythroferrone, an inhibitor of hepcidin (B1576463) production that is overexpressed during ineffective erythropoiesis. nih.govnih.gov Consequently, these changes contributed to a significant decrease in liver iron overload. nih.govnih.gov Furthermore, mitapivat was found to reduce the expression of duodenal Divalent Metal Transporter 1 (DMT1), a key protein for dietary iron absorption. nih.govresearchgate.net This effect is potentially mediated by the activation of the pyruvate kinase M2 (PKM2)-HIF2α axis, representing a hepcidin-independent mechanism for controlling iron absorption. nih.govnih.gov

The accumulation of unpaired α-globin chains in β-thalassemic erythroblasts generates substantial oxidative stress, contributing to cell damage and death. nih.govnih.gov Mitapivat has been shown to mitigate this oxidative damage. In both erythroblasts from the Hbbth3/+ mouse model and ex vivo treated red blood cells from non-transfusion-dependent thalassemia patients, mitapivat administration led to a reduction in reactive oxygen species (ROS) production. nih.govnih.govthalassaemia.org.cy This antioxidant effect is associated with the modulation of cytoprotective systems. nih.gov For instance, in β-thalassemic erythroblasts, which typically exhibit increased levels of Peroxiredoxin-2 (Prx2) in response to oxidative stress, treatment with mitapivat was associated with a downregulation of Prx2 expression, suggesting a reduction in the underlying oxidative burden. nih.gov

| Category | Model System | Key Finding | Associated Markers | Reference |

|---|---|---|---|---|

| Erythroid Maturation & Apoptosis | Hbbth3/+ Mouse Model; Human β-thalassemia CD34+ cells | Enhanced erythroid maturation and decreased apoptosis. | ↑ Late-stage erythroblasts, ↓ Annexin V+ cells | nih.govnih.gov |

| Iron Metabolism | Hbbth3/+ Mouse Model | Ameliorated iron overload by modulating iron regulators. | ↑ Liver Hamp (Hepcidin) expression, ↓ Soluble Erythroferrone, ↓ Duodenal DMT1 expression | nih.govnih.gov |

| Oxidative Stress | Hbbth3/+ Mouse Model; Human β-thalassemia RBCs | Reduced production of reactive oxygen species (ROS). | ↓ Intracellular ROS, ↓ Peroxiredoxin-2 (Prx2) expression | nih.govnih.govthalassaemia.org.cy |

| Mitochondrial Function | Hbbth3/+ Mouse Model | Improved mitochondrial biogenesis, function, and clearance. | ↑ Atp6, Mtco1, Cytb, Pgc1a expression; ↓ Yme1l expression | nih.gov |

Sickle Cell Disease (SCD)

Sickle Cell Disease (SCD) is a molecular disease rooted in a single genetic mutation in the β-globin gene. nih.govaip.org This mutation leads to the substitution of a hydrophilic glutamic acid with a hydrophobic valine at the sixth position of the β-globin protein chain, resulting in an abnormal hemoglobin variant known as Hemoglobin S (HbS). openeducationalberta.cahaematologica.org

Under conditions of low oxygen tension, the deoxygenated form of HbS undergoes a critical conformational change that exposes hydrophobic motifs. nih.gov This exposure drives a process of polymerization, where individual deoxygenated HbS molecules aggregate and self-assemble into long, rigid, fibrous polymers inside the red blood cell. nih.govnih.govmhmedical.comwikipedia.org This polymerization is the primary pathogenic event in SCD. mhmedical.com The process is highly dependent on the intracellular concentration of HbS. nih.gov

The formation of these extensive HbS polymers mechanically distorts the erythrocyte. nih.gov The cell is forced to abandon its normal, flexible, biconcave disc shape and adopt an abnormal, elongated, and inflexible crescent or "sickle" morphology. openeducationalberta.cawikipedia.orgnih.gov This sickling process can be reversible if the cell is reoxygenated, allowing the polymers to dissolve and the cell to return to a discoidal shape. openeducationalberta.cawikipedia.org However, with repeated sickling cycles, membrane damage can occur, leading to irreversibly sickled cells. openeducationalberta.ca The rigidity and abnormal shape of sickled erythrocytes impair their ability to navigate through small blood vessels, leading to microvascular occlusion, the hallmark of SCD. nih.govwikipedia.org

Energy Deficiencies and Oxidative Damage in SCD Erythrocytes

Sickle cell disease (SCD) is a genetic disorder stemming from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as hemoglobin S (HbS). nih.govresearchgate.net Under deoxygenated conditions, HbS polymerizes into rigid, fibrous strands that distort red blood cells (RBCs) into a characteristic sickle shape. sicklecellanemianews.comwikipedia.org This process is central to the pathophysiology of SCD and initiates a cascade of detrimental events, including profound energy deficiencies and significant oxidative damage. wikipedia.orgresearchgate.net

Erythrocytes rely exclusively on anaerobic glycolysis for their energy supply in the form of adenosine triphosphate (ATP), as they lack mitochondria. researchgate.net In SCD, the metabolic balance is severely disrupted. The repeated sickling and unsickling cycles damage the RBC membrane, leading to increased permeability and ion imbalances. wikipedia.orgyoutube.com To counteract this, ion pumps in the cell membrane work overtime, consuming large amounts of ATP and leading to a state of chronic energy depletion. slideshare.netagios.com This energy failure compromises the cell's ability to maintain its biconcave shape and flexibility, contributing to cellular dehydration, which further increases the intracellular concentration of HbS and promotes polymerization. researchgate.netagios.com

Concurrently, sickle erythrocytes are under constant oxidative stress. nih.gov The inherent instability of HbS leads to its accelerated auto-oxidation, which generates reactive oxygen species (ROS). nih.gov This process also leads to the release of free heme, a potent oxidative molecule, into the bloodstream as sickled cells are prematurely destroyed (hemolysis), a process that overwhelms the body's natural protective mechanisms. wikipedia.org The overproduction of ROS and the presence of free heme inflict widespread damage on cellular components. nih.gov Lipids in the RBC membrane undergo peroxidation, and crucial cytoskeletal proteins like spectrin and actin are oxidized. nih.gov This oxidative damage compromises the structural integrity and deformability of the membrane, contributing to the cells' rigidity, premature destruction, and the vaso-occlusive events that characterize the disease. nih.govresearchgate.net

Preclinical Assessment of this compound in SCD Models

This compound, an oral activator of the pyruvate kinase (PK) enzyme, has been investigated for its potential to counteract the core pathophysiological defects in SCD. sicklecellanemianews.comnih.gov Pyruvate kinase is a critical enzyme in the final step of glycolysis, catalyzing the reaction that produces pyruvate and ATP. nih.gov By allosterically activating both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR), mitapivat is hypothesized to boost the energy levels of red blood cells. nih.govresearchgate.net

Preclinical studies and ex vivo treatment of erythrocytes from SCD patients have provided a strong rationale for its clinical development. nih.gov The mechanism of action involves increasing ATP production and decreasing levels of 2,3-diphosphoglycerate (2,3-DPG). nih.govhaematologica.org Elevated ATP is expected to improve red blood cell membrane integrity and function, while lower levels of 2,3-DPG are significant because this molecule binds to deoxygenated hemoglobin, stabilizing it and promoting HbS polymerization. agios.comresearchgate.net By reducing 2,3-DPG, mitapivat increases the oxygen affinity of HbS, thereby inhibiting polymerization and the subsequent sickling of erythrocytes. nih.govresearchgate.net

While a specific murine model for SCD was not the primary focus of initial preclinical reports, which also included studies on a β-thalassemia mouse model, the findings were foundational. nih.govresearchgate.net In the thalassemia model, mitapivat was shown to ameliorate anemia and ineffective erythropoiesis. nih.govdrugbank.com These preclinical data, combined with ex vivo studies on human sickle erythrocytes, supported the hypothesis that activating PKR could be a viable therapeutic strategy for SCD by addressing both the metabolic defects and the primary molecular event of HbS polymerization. nih.govnih.gov

Influence on Pyruvate Kinase Thermostability in Sickle Erythrocytes

In patients with sickle cell disease, the erythrocyte pyruvate kinase (PKR) enzyme exhibits reduced activity and thermostability at baseline. nih.gov Ex vivo and proof-of-concept clinical studies have demonstrated that mitapivat intervention directly addresses this instability. nih.govnih.gov Treatment with mitapivat has been shown to restore the thermostability of PKR in sickle erythrocytes. nih.gov This stabilization is a key part of its mechanism, leading to a substantial increase in PKR activity, which in turn boosts the glycolytic pathway. nih.gov The enhanced stability and activity of PKR are directly linked to the observed increases in ATP levels and decreases in 2,3-DPG levels within the red blood cells of SCD patients. nih.govnih.gov

Effects on Red Blood Cell Deformability and Adhesion Properties

A primary pathological feature of SCD is the reduced deformability of erythrocytes, which impairs their ability to transit through narrow capillaries and contributes to vaso-occlusion. wikipedia.orgmhmedical.com The polymerization of HbS, cellular dehydration, and oxidative membrane damage all contribute to this cellular rigidity. nih.govresearchgate.net Mitapivat has shown the potential to improve red blood cell deformability. researchgate.net By increasing intracellular ATP levels, mitapivat helps maintain ion and water homeostasis, counteracting the cellular dehydration that promotes sickling. agios.comresearchgate.net Furthermore, by inhibiting HbS polymerization, the primary driver of cellular stiffening, the treatment helps preserve the natural flexibility of the erythrocyte membrane. researchgate.net This improvement in cellular health and deformability is a crucial therapeutic effect that may reduce the incidence of vaso-occlusive events. researchgate.net

Potential to Alter Sickling Behavior at the Cellular Level

Mitapivat has demonstrated a direct impact on the sickling process at the cellular level. sicklecellanemianews.comsicklecellanemianews.com Its dual mechanism of decreasing 2,3-DPG and increasing ATP directly counteracts the conditions that favor HbS polymerization. researchgate.net By lowering 2,3-DPG levels, mitapivat increases the affinity of hemoglobin for oxygen, which keeps the HbS protein in its non-polymerizing, oxygenated state. nih.gov This results in a significant decrease in the propensity of red blood cells to sickle under hypoxic conditions. nih.gov Clinical studies have confirmed these cellular effects, showing that treatment with mitapivat leads to a significant reduction in red blood cell sickling. sicklecellanemianews.comnih.gov This anti-sickling effect is a primary therapeutic goal in SCD, as it is expected to reduce hemolysis and the frequency of painful vaso-occlusive crises. sicklecellanemianews.comsicklecellanemianews.com

Table 1: Effect of Mitapivat on Key Biomarkers in Sickle Cell Disease

| Parameter | Effect of Mitapivat Treatment | Underlying Mechanism | Reference |

|---|---|---|---|

| ATP Level | Increased | Activation of Pyruvate Kinase boosts glycolysis. | nih.govhaematologica.org |

| 2,3-DPG Level | Decreased | Increased glycolytic flux consumes the precursor 2,3-DPG. | nih.govhaematologica.org |

| PKR Thermostability | Improved/Restored | Allosteric activation stabilizes the enzyme's structure. | nih.govnih.gov |

| Hemoglobin-Oxygen Affinity | Increased | Reduced 2,3-DPG levels decrease its binding to hemoglobin. | nih.govnih.gov |

| RBC Sickling | Decreased | Increased Hb-O2 affinity inhibits HbS polymerization. | sicklecellanemianews.comnih.gov |

| RBC Deformability | Improved | Increased ATP improves membrane integrity and cellular hydration. | researchgate.net |

| Hemolysis Markers (e.g., bilirubin (B190676), LDH) | Decreased | Reduced sickling and improved cell health lead to longer RBC lifespan. | sicklecellanemianews.comsicklecellanemianews.com |

Other Erythrocytic Membranopathies and Congenital Dyserythropoietic Anemias

Beyond hemoglobinopathies like SCD, a range of other inherited disorders affect red blood cell structure and function. These can be broadly categorized as erythrocytic membranopathies and congenital dyserythropoietic anemias (CDAs).

Erythrocytic membranopathies are a group of genetic disorders caused by defects in the proteins that make up the red blood cell membrane and its underlying cytoskeleton. mhmedical.comashpublications.org These defects compromise the structural integrity of the cell, leading to abnormal shapes, reduced deformability, and increased fragility, which results in premature destruction of the erythrocytes (hemolytic anemia). slideshare.netmhmedical.com Common examples include Hereditary Spherocytosis (HS), Hereditary Elliptocytosis (HE), and Hereditary Stomatocytosis. mhmedical.comnih.gov

Congenital Dyserythropoietic Anemias (CDAs) are a rarer, heterogeneous group of inherited disorders characterized primarily by ineffective erythropoiesis. grantome.comnih.gov This means that while the bone marrow is actively producing red blood cell precursors (erythroid hyperplasia), a large portion of these cells are defective and are destroyed before they can mature and enter the circulation. nih.gov This leads to anemia despite a hyperactive marrow. A hallmark of CDAs is the presence of distinct morphological abnormalities in the bone marrow's developing red cells, such as the presence of multiple nuclei in a single precursor cell (multinuclearity). nih.govhaematologica.org

Pathophysiological Commonalities and Distinctive Features of Erythrocyte Membrane Defects

The central pathophysiological commonality among erythrocyte membranopathies is a compromised connection between the lipid bilayer of the cell membrane and the underlying protein cytoskeleton. mhmedical.com This structure is critical for maintaining the biconcave shape and remarkable deformability of the RBC, which allows it to withstand circulatory shear stress. mhmedical.com When these connections are weakened, the cell loses membrane surface area, becomes less deformable, and is more susceptible to being trapped and destroyed by the spleen. slideshare.netnih.gov

However, these disorders have distinctive features based on the specific proteins affected. The defects can be broadly classified based on their impact on "vertical" versus "horizontal" interactions within the membrane architecture. mhmedical.com

Vertical Interaction Defects: These disrupt the links connecting the cytoskeleton to the transmembrane proteins in the lipid bilayer. This is the primary issue in Hereditary Spherocytosis , where mutations in proteins like ankyrin, band 3, or spectrin lead to a loss of membrane cohesion. mhmedical.comnih.gov The cell loses surface area, causing it to adopt a spherical shape, which is less deformable and easily sequestered by the spleen. mhmedical.com

Horizontal Interaction Defects: These weaken the connections within the cytoskeleton itself, destabilizing the protein lattice. This is characteristic of Hereditary Elliptocytosis , where defects often involve spectrin's ability to form dimers and tetramers or its connection to other skeletal proteins. mhmedical.comnih.gov The destabilized skeleton cannot maintain the normal biconcave shape, resulting in elliptical-shaped cells when subjected to circulatory stress. mhmedical.com

Congenital Dyserythropoietic Anemias are distinct from membranopathies in that their primary defect lies in the maturation process (erythropoiesis) within the bone marrow, rather than a structural failure of the mature circulating cell. nih.govnih.gov While hemolysis can be a secondary feature, the defining characteristic is ineffective erythropoiesis. nih.gov Different types of CDA are linked to mutations in different genes, leading to unique cellular pathologies. For example, CDA type II, the most common form, is caused by mutations in the SEC23B gene, which is involved in protein transport from the endoplasmic reticulum, leading to characteristic features like binucleated erythroblasts and hypoglycosylated membrane proteins. grantome.comhaematologica.org

Table 2: Comparison of Erythrocytic Disorders

| Disorder | Primary Pathophysiology | Key Cellular Defect | Characteristic RBC Morphology | Reference |

|---|---|---|---|---|

| Sickle Cell Disease (SCD) | HbS polymerization under hypoxia | Intracellular protein aggregation | Sickle-shaped (drepanocyte) | wikipedia.org |

| Hereditary Spherocytosis (HS) | Loss of membrane surface area | Defects in vertical membrane protein interactions (e.g., ankyrin, band 3) | Sphere-shaped (spherocyte) | mhmedical.comnih.gov |

| Hereditary Elliptocytosis (HE) | Membrane skeleton instability | Defects in horizontal membrane protein interactions (e.g., spectrin self-association) | Ellipse-shaped (elliptocyte) | mhmedical.comnih.gov |

| Congenital Dyserythropoietic Anemia (CDA) | Ineffective erythropoiesis | Defects in erythroblast maturation and division in bone marrow | Variable; often macrocytic, with characteristic multinucleated precursors in marrow | nih.govnih.gov |

Preclinical Exploration of this compound in Membranopathy Models (e.g., Hereditary Spherocytosis)

Hereditary Spherocytosis (HS) is the most prevalent inherited red cell membranopathy, stemming from mutations in genes that code for membrane or cytoskeletal proteins. confex.com This genetic instability leads to a loss of membrane surface area, creating spherocytic red cells characterized by elevated mean corpuscular hemoglobin concentration (MCHC), diminished cellular deformability, and consequently, reduced survival due to splenic sequestration. confex.com A key diagnostic feature of HS, the incubated osmotic fragility test, highlights the critical role of adenosine triphosphate (ATP) in maintaining red blood cell (RBC) membrane stability. confex.com It is widely believed that the increased fragility in HS results from abnormal ATP depletion during incubation. confex.com Furthermore, metabolic analyses of HS erythrocytes have revealed disturbances in the glycolytic pathway, including decreased activity of pyruvate kinase (PK), the enzyme responsible for the final ATP-generating step in glycolysis. nih.govjci.org

The hypothesis that activating pyruvate kinase could confer benefits to HS red blood cells was explored using mitapivat in a well-established mouse model of HS (band 4.2-/- mice). confex.com Treatment with mitapivat over a six-month period yielded significant improvements across multiple hematological and physiological parameters. nih.govresearchgate.net The therapy led to an amelioration of anemia, accompanied by a reduction in reticulocyte count and markers of hemolysis such as bilirubin and lactate (B86563) dehydrogenase. nih.govresearchgate.net

Preclinical findings demonstrated that mitapivat metabolically reprograms HS erythrocytes, improving the function of the glycolytic and glutathione (B108866) cycles. researchgate.net This reprogramming resulted in improved osmotic fragility, reduced phosphatidylserine (B164497) positivity (a marker of cell death), and a decrease in the in vitro release of erythroid vesicles. nih.govjci.org Furthermore, mitapivat treatment significantly lowered erythrophagocytosis and had a beneficial impact on iron homeostasis, reducing both hepatic and splenic iron overload. nih.govnih.govresearchgate.net Notably, in the murine model, the therapeutic effect of mitapivat on anemia was found to be non-inferior to splenectomy, a common surgical intervention for HS. nih.govjci.org An additional observed benefit was the reduced expression of inflammatory vasculopathy markers, suggesting a multi-systemic action of the compound. researchgate.netjci.org These promising preclinical results suggest a potential therapeutic role for mitapivat in erythrocyte membranopathies. nih.govnih.gov

| Parameter | Observation in Hereditary Spherocytosis Mouse Model Following Mitapivat Treatment | Source(s) |

|---|---|---|

| Anemia | Improved | confex.comnih.gov |

| Hemolysis Markers (Bilirubin, LDH) | Reduced | nih.gov |

| Reticulocyte Count | Reduced | nih.gov |

| Spleen to Body Weight Ratio | Decreased | nih.govresearchgate.net |

| Iron Overload (Hepatic and Splenic) | Reduced | nih.govresearchgate.net |

| Phosphatidylserine Positive Erythrocytes | Reduced | nih.govnih.gov |

| Osmotic Fragility | Improved | nih.govjci.org |

| Erythrophagocytosis | Significantly Decreased | nih.govresearchgate.net |

Investigational Rationale for this compound in Congenital Dyserythropoietic Anemia Type II (CDA II)

Congenital Dyserythropoietic Anemia Type II (CDA II), which is associated with the SEC23B gene, is a rare hereditary anemia that can present with phenotypic characteristics similar to membranopathies. uu.nlbmj.comnih.gov Current treatment options for CDA II are limited and primarily supportive, with splenectomy being one of the few specific interventions. uu.nlbmj.com

The investigational rationale for evaluating mitapivat in CDA II is built upon the drug's demonstrated efficacy in other hereditary hemolytic anemias. bmj.comnih.gov Mitapivat, as a novel pyruvate kinase activator, has been shown to effectively increase hemoglobin levels and reduce hemolysis in patients with PK deficiency, thalassemia, and sickle cell disease, as well as in the aforementioned preclinical mouse model of hereditary spherocytosis. uu.nlnih.gov The success in these conditions, which involve diverse underlying pathophysiologies, provides a strong proof-of-concept for its potential application in other rare anemias where erythrocyte health is compromised. uu.nl

This rationale has led to the initiation of clinical trials to formally assess its utility. The Safety and Efficacy of Mitapivat Sulfate (B86663) in Adult Patients with Erythrocyte Membranopathies (SATISFY) trial is a prospective, single-arm phase two study designed to evaluate mitapivat in approximately 25 adult patients diagnosed with either a membranopathy or CDA II. uu.nlbmj.comnih.gov The primary goal of this study is to establish a proof-of-concept for mitapivat's safety and efficacy in these rare conditions. bmj.comnih.gov

Acquired Pyruvate Kinase Deficiency

While pyruvate kinase (PK) deficiency is classically understood as an inherited metabolic disorder, it can also manifest as an acquired condition. medscape.comnih.gov In such cases, the deficiency is not due to germline mutations in the PKLR gene but arises as a secondary consequence of other underlying pathologies. medscape.comlecturio.com

Etiology and Pathogenesis of Acquired PK Deficiency

The etiology of acquired PK deficiency is linked to various medical conditions, most notably clonal myeloid disorders. nih.gov It has been observed in patients with acute leukemia, preleukemia, and refractory sideroblastic anemia. medscape.com Additionally, complications arising from chemotherapy can also lead to an acquired form of this enzymatic defect. medscape.com

The pathogenesis of acquired PK deficiency mirrors that of the congenital form. The pyruvate kinase enzyme is critical for the final step of the Embden-Meyerhof glycolytic pathway, where it catalyzes the conversion of phosphoenolpyruvate to pyruvate, generating a significant portion of the erythrocyte's ATP. nih.gov A deficiency in this enzyme creates a metabolic block, leading to a critical shortage of ATP. medscape.com This lack of ATP, the primary energy currency of the cell, compromises the function of essential ion pumps like the sodium-potassium ATPase. wikipedia.org The resulting disturbance in the erythrocyte's cation gradient causes a loss of potassium and water, leading to cellular dehydration, contraction, and ultimately, premature destruction of the red blood cell, primarily in the spleen. medscape.comnih.govhaematologica.org This process of hemolysis results in anemia. wikipedia.org

Mechanistic Rationale for this compound in Acquired PK Dysfunction

The mechanistic rationale for using mitapivat in acquired PK deficiency is based on its function as a first-in-class, oral small molecule allosteric activator of the pyruvate kinase enzyme. nih.govdrugbank.com Mitapivat binds to the PK enzyme at an allosteric site, distinct from its natural activators, which enhances the enzyme's stability and activity. drugbank.compyrukynd.com This activation boosts the rate of glycolysis, leading to increased ATP production. pyrukynd.comportico.org By restoring cellular energy levels, mitapivat helps maintain normal membrane function, improves the stability of the red blood cell, and extends its lifespan, thereby reducing hemolysis. pyrukynd.compatsnap.com

Crucially, mitapivat has been shown to upregulate the activity of both wild-type and numerous mutant forms of the erythrocyte pyruvate kinase (PKR) enzyme. nih.govnih.gov This broad activity suggests that even when PK enzyme function is diminished due to secondary, acquired causes rather than a primary genetic mutation, mitapivat can still enhance the activity of the existing enzyme. The rationale is that by amplifying the function of any residual or dysfunctional PK enzyme, the downstream effects of ATP depletion and hemolysis can be mitigated. This therapeutic approach has been explored in a clinical setting, with a case report describing the novel and successful application of mitapivat therapy in a patient with transfusion-dependent anemia due to acquired PK deficiency. nih.gov The treatment resulted in transfusion independence and a marked improvement in the patient's quality of life, providing clinical support for this mechanistic rationale. nih.gov

Preclinical Research Methodologies and Scientific Findings

In Vitro Biochemical Assays and Enzymology

In vitro studies have been fundamental in characterizing the direct effects of mitapivat (B609056) hemisulfate on the pyruvate (B1213749) kinase enzyme, the final rate-limiting step in glycolysis.

Characterization of Mitapivat Hemisulfate Activity on Recombinant Wild-Type and Mutant PK-R Enzymes

Early biochemical investigations utilized recombinant wild-type and various mutant forms of the erythrocyte pyruvate kinase (PKR) enzyme to assess the activity of mitapivat. These studies demonstrated that mitapivat is a potent allosteric activator of PKR. nih.gov It binds to a site distinct from the enzyme's natural activator, fructose-1,6-bisphosphate (FBP), allowing it to activate both wild-type and a range of mutant PKR enzymes. nih.govpatsnap.com This is particularly significant for pyruvate kinase deficiency (PKD), a condition caused by mutations in the PKLR gene that lead to less active or unstable PKR. patsnap.comsciencedaily.com

Biochemical assays revealed that mitapivat augments the enzymatic activity of both wild-type and mutant PKR proteins by approximately two- to six-fold. nih.gov By stabilizing the active tetrameric form of the enzyme, mitapivat enhances its affinity for its substrate, phosphoenolpyruvate (B93156). patsnap.comdrugbank.com This leads to an increase in the production of adenosine (B11128) triphosphate (ATP), a critical molecule for maintaining the integrity and function of red blood cells. patsnap.com

Table 1: Effect of Mitapivat on Recombinant PKR Enzyme Activity

| Enzyme Type | Fold Increase in Activity | Reference |

| Wild-Type PKR | Approx. 2-6x | nih.gov |

| Mutant PKR | Approx. 2-6x | nih.gov |

Studies in Red Blood Cell Lysates and Intact Erythrocyte Suspensions

To translate the findings from recombinant enzymes to a more physiologically relevant context, researchers conducted studies using red blood cell (RBC) lysates and intact erythrocyte suspensions from patients with PK deficiency.

In RBC lysates from patients with various PKLR genotypes, ex vivo treatment with mitapivat resulted in a significant increase in enzymatic activity. nih.gov One study involving 15 patients demonstrated a mean 1.8-fold increase in PKR activity after 24 hours of treatment. nih.gov This increased activity was accompanied by a corresponding rise in ATP levels, with a mean increase of 1.5-fold. nih.gov These findings confirmed that mitapivat could effectively activate the mix of mutant PKR enzymes present in patient cells. portico.org

Furthermore, studies on intact erythrocytes from PK deficiency patients showed that incubation with mitapivat led to a dose-dependent increase in PK activity and ATP levels, alongside a time-dependent decrease in the upstream glycolytic intermediates 2,3-diphosphoglycerate (2,3-DPG) and phosphoenolpyruvate (PEP). portico.org The reduction in 2,3-DPG is noteworthy as it can improve hemoglobin's affinity for oxygen. patsnap.com The magnitude of the effect was observed to be dependent on the residual amount of PKR protein, with a more pronounced response in cells with sufficient levels of the enzyme. nih.govportico.org

Cellular and Ex Vivo Models of Erythroid Disorders

Building upon the biochemical data, cellular and ex vivo models have provided deeper insights into the therapeutic potential of this compound in various erythroid disorders.

Application of this compound in Primary Erythroid Precursor Cultures from Patient Samples

Studies on primary erythroid precursor cells derived from patients with β-thalassemia have shown that mitapivat can have beneficial effects on erythropoiesis. drugbank.com In these ex vivo cultures, mitapivat enhanced erythroid maturation and decreased apoptosis. drugbank.com Specifically, in in vitro β-thalassemia erythropoiesis, mitapivat treatment led to a significant increase in late-stage erythroblasts. nih.gov This suggests that beyond its effects on mature red blood cells, mitapivat may also positively influence the development of red blood cells in the bone marrow. portico.org Interestingly, in erythroid precursor cells from both healthy controls and PK-deficient patients, the presence of mitapivat was associated with a trend towards slightly improved proliferation. nih.gov

Assessment of Cellular Metabolic Markers and Erythrocyte Functional Parameters (e.g., Omoscan for Deformability)

A key consequence of enhanced PKR activity is the modulation of cellular metabolic markers. Across various studies, mitapivat consistently demonstrated the ability to increase ATP levels and decrease 2,3-DPG levels in erythrocytes. portico.orgresearchgate.net This metabolic reprogramming is crucial for improving red blood cell health and function.

One of the critical functional parameters affected by these metabolic changes is erythrocyte deformability, which is essential for red blood cells to navigate through narrow capillaries. Using techniques like ektacytometry (Omoscan), researchers have shown that ex vivo treatment with mitapivat can improve the deformability of red blood cells from patients with PK deficiency. nih.govportico.org In a study on sickle cell disease (SCD), mitapivat therapy resulted in an improved ability of RBCs to withstand deformational changes in response to shear stress and osmotic pressure. agios.com This improvement in membrane integrity is likely linked to the increased availability of ATP. researchgate.net

Table 2: Impact of Mitapivat on Cellular and Functional Parameters

| Parameter | Effect | Disease Model | Reference |

| ATP Levels | Increased | PK Deficiency, β-thalassemia, SCD | portico.orgdrugbank.comhaematologica.org |

| 2,3-DPG Levels | Decreased | PK Deficiency, SCD | portico.orghaematologica.org |

| Erythrocyte Deformability | Improved | PK Deficiency, SCD | portico.orgagios.com |

| Sickling Kinetics | Improved | Sickle Cell Disease | agios.com |

In Vivo Animal Models of Hemolytic Anemias

In vivo animal models have been crucial for evaluating the systemic effects of this compound and its potential to ameliorate anemia and other disease-related complications.

In a mouse model of β-thalassemia (Hbbth3/+ mice), oral administration of mitapivat led to the amelioration of ineffective erythropoiesis, anemia, and iron overload. nih.govresearchgate.net The treatment resulted in increased ATP, reduced reactive oxygen species production, and improved mitochondrial clearance in β-thalassemic erythrocytes. drugbank.com

A mouse model of hereditary spherocytosis (band 4.2-/- mice) also showed significant benefits from mitapivat treatment. confex.com The therapy improved anemia, reduced markers of hemolysis, and decreased iron overload. nih.govconfex.com Metabolomic analysis revealed that mitapivat reprogrammed the metabolism of the spherocytic red blood cells, leading to improved osmotic fragility and reduced erythrophagocytosis. nih.govnih.gov

In a mouse model of sickle cell disease (Townes SCD mice), mitapivat treatment increased ATP levels and decreased erythrocyte oxidative stress and the percentage of erythrocytes retaining mitochondria. nih.gov These findings suggest that even in conditions where baseline PKR activity might be elevated, further activation with mitapivat can confer beneficial effects independent of changes in hemoglobin levels. nih.gov

Table 3: Summary of Findings in In Vivo Animal Models

| Animal Model | Key Findings | Reference |

| β-thalassemia (Hbbth3/+) | Ameliorated anemia, ineffective erythropoiesis, and iron overload. | nih.govresearchgate.net |

| Hereditary Spherocytosis (band 4.2-/-) | Improved anemia, reduced hemolysis, and decreased iron overload. | nih.govconfex.com |

| Sickle Cell Disease (Townes) | Increased ATP, decreased oxidative stress, and reduced mitochondria retention in erythrocytes. | nih.gov |

| Wild-Type Mice | Increased PKR activity, increased ATP, and decreased 2,3-DPG. | nih.gov |

Genotype-Phenotype Correlations in Preclinical Contexts

The responsiveness to this compound is significantly influenced by the underlying genetic mutations in the pyruvate kinase L/R (PKLR) gene. Ex vivo studies using red blood cells from patients with pyruvate kinase (PK) deficiency, an autosomal recessive disorder caused by PKLR mutations, have provided critical insights into these genotype-phenotype correlations. musechem.comnih.govresearchgate.nethaematologica.org

Mitapivat has been shown to upregulate both wild-type and numerous mutant forms of the erythrocyte pyruvate kinase (PKR) enzyme. nih.govresearchgate.net However, the extent of this activation is dependent on the nature of the PKLR mutation. Clinical studies have corroborated preclinical findings, showing that hemoglobin responses were observed in patients who had at least one missense PKLR mutation. nih.gov Conversely, patients with two non-missense mutations were less likely to respond. pyrukynd.com This suggests that the presence of a missense mutation, which leads to an amino acid substitution, may result in a mutant PKR protein that, while dysfunctional, is still amenable to activation by mitapivat. Non-missense mutations, such as frameshift or nonsense mutations, may lead to a truncated or absent protein, precluding a response.

A direct correlation has been established between the amount of residual PKR protein in red blood cells and the response to mitapivat. haematologica.orgnih.gov Protein analyses from ex vivo studies indicate that a sufficient baseline level of the PKR protein is a prerequisite for a significant response to mitapivat treatment. nih.govresearchgate.netthalassaemia.org.cy Treatment effects were minimal in cells from patients with very low or undetectable levels of PKR protein. nih.govresearchgate.nethaematologica.org

In these studies, patient cells that exhibited a greater than 1.5-fold increase in PK activity or ATP levels following ex vivo treatment with mitapivat had higher baseline levels of PKR protein. haematologica.org After 24 hours of ex vivo treatment, mitapivat increased enzymatic activity in all patient cells, with a mean increase of 1.8-fold (range 1.2-3.4). nih.govresearchgate.net Concurrently, ATP levels increased by a mean of 1.5-fold (range 1.0-2.2). nih.govresearchgate.netthalassaemia.org.cy These findings underscore that the mechanism of action, which involves direct binding to and stabilization of the PKR enzyme, is dependent on the presence of the target protein. haematologica.org

The table below summarizes the impact of genotype and protein levels on mitapivat response in a preclinical context.

| Factor | Observation | Implication for Responsiveness | Citations |

| PKLR Mutation Type | Responsiveness is higher in patients with at least one missense mutation compared to those with two non-missense mutations. | The specific genotype dictates the potential for the mutant enzyme to be activated. | nih.govpyrukynd.com |

| Residual PK-R Protein | Higher baseline levels of PK-R protein correlate with a greater increase in enzyme activity and ATP levels upon treatment. | A sufficient amount of target protein is necessary for a therapeutic effect. | nih.govresearchgate.nethaematologica.orgnih.gov |

| Enzyme Activity | Ex vivo treatment resulted in a mean 1.8-fold increase in PK activity across various genotypes. | Mitapivat effectively upregulates the activity of various mutant PK-R enzymes. | nih.govresearchgate.net |

| ATP Levels | Ex vivo treatment resulted in a mean 1.5-fold increase in ATP levels. | Increased enzyme activity translates to restored metabolic function in red blood cells. | nih.govresearchgate.netthalassaemia.org.cy |

Future Directions in Mitapivat Hemisulfate Research

Elucidation of Broader Metabolic Network Interactions Beyond Core Glycolysis

While the primary mechanism of mitapivat (B609056) hemisulfate involves the direct activation of pyruvate (B1213749) kinase within the glycolytic pathway, emerging research suggests its influence extends to interconnected metabolic networks. Future investigations are poised to unravel these broader interactions, particularly concerning the pentose (B10789219) phosphate (B84403) pathway (PPP) and its role in managing oxidative stress.

In sickle cell disease (SCD), for instance, multi-omics studies have revealed that mitapivat therapy can induce transient increases in pentose phosphate pathway metabolites. nih.gov This is significant as the PPP is the primary source of NADPH in erythrocytes, which is essential for the regeneration of glutathione (B108866), a key antioxidant. By boosting ATP production, mitapivat may enhance the initial phosphorylation of glucose, thereby increasing the substrate available for the PPP and bolstering the red blood cell's antioxidant capacity. nih.gov This is particularly relevant in hemolytic anemias where chronic oxidative stress contributes to red blood cell destruction. researchgate.net

Furthermore, in a mouse model of β-thalassemia, the inhibition of pyruvate kinase M2 (PKM2) by reactive oxygen species is thought to redirect glucose metabolism towards the pentose phosphate pathway as a compensatory mechanism to counteract oxidation. researchgate.net The activation of pyruvate kinase by mitapivat could potentially modulate this balance, and further research is needed to fully understand the net effect on red blood cell redox status in different disease contexts. A deeper understanding of these metabolic shifts will be crucial for optimizing the therapeutic use of mitapivat and identifying potential synergistic treatment strategies.

Investigating Potential Modulatory Effects on Other Cellular Pathways and Organ Systems

The therapeutic impact of mitapivat hemisulfate is unlikely to be confined to red blood cell glycolysis. Future research will focus on its potential modulatory effects on a variety of other cellular pathways and organ systems, with iron metabolism being a prominent area of investigation.

In patients with pyruvate kinase deficiency, long-term treatment with mitapivat has been associated with significant improvements in iron homeostasis. nih.govhaematologica.org This includes reductions in liver iron concentration, suggesting a beneficial effect on iron overload, a common complication in chronic hemolytic anemias. nih.govhaematologica.org The proposed mechanism involves the modulation of the erythroferrone-hepcidin axis, a key regulatory pathway in iron metabolism. haematologica.org By improving ineffective erythropoiesis, mitapivat may reduce the production of erythroferrone, leading to increased hepcidin (B1576463) levels and subsequently decreased iron absorption and mobilization. nih.gov

Beyond iron metabolism, preclinical studies suggest that mitapivat may influence red blood cell membrane integrity and ion transport. In sickle cell disease, increased ATP levels resulting from pyruvate kinase activation have been shown to decrease the activity of calpain, a calcium-dependent protease, and enhance the efflux of calcium from red blood cells. nih.gov This contributes to the maintenance of red blood cell membrane integrity and deformability. haematologica.org The potential for mitapivat to impact endothelial function, given the role of hemolysis in promoting endothelial dysfunction, is another area ripe for exploration. medrxiv.org Understanding these broader systemic effects will be critical in fully characterizing the therapeutic profile of mitapivat.

Comparative Studies with Other Pyruvate Kinase Activators and Glycolytic Modulators

The development of mitapivat has spurred the investigation of other pyruvate kinase activators and glycolytic modulators, creating a need for comprehensive comparative studies. Etavopivat (B3325937) and AG-946 are two such molecules in clinical development, and understanding their relative strengths and weaknesses compared to mitapivat will be crucial for tailoring therapies to specific patient populations.

Both mitapivat and etavopivat have demonstrated the ability to reduce markers of hemolysis in sickle cell disease. A key difference lies in their dosing schedules, with etavopivat being a once-daily medication compared to the twice-daily administration of mitapivat. However, both agents have raised concerns about the potential for rebound hemolysis upon discontinuation of treatment.

AG-946, another pyruvate kinase activator, has shown promise in treating anemia in patients with lower-risk myelodysplastic syndromes. moph.gov.lbconfex.com A phase 2a study demonstrated that AG-946 could lead to transfusion independence in a subset of patients. moph.gov.lbconfex.com As more data from clinical trials of these emerging compounds become available, head-to-head or combinatorial studies will be necessary to determine the optimal therapeutic strategies for various hemolytic anemias. These studies will need to assess not only efficacy but also long-term safety profiles and patient-reported outcomes to inform clinical decision-making.

Below is a table summarizing the key characteristics of these pyruvate kinase activators:

| Feature | Mitapivat (AG-348) | Etavopivat | AG-946 (Tebapivat) |

| Dosing Frequency | Twice daily | Once daily | Once daily |

| Primary Investigated Indications | Pyruvate Kinase Deficiency, Thalassemia, Sickle Cell Disease | Sickle Cell Disease | Myelodysplastic Syndromes, Sickle Cell Disease |

| Reported Effects | Increases ATP, decreases 2,3-DPG, reduces hemolysis | Increases hemoglobin, improves hemolytic markers, decreases 2,3-DPG, increases ATP | Can lead to transfusion independence in some patients |

| Potential Concerns | Rebound hemolysis upon discontinuation | Rebound hemolysis upon discontinuation | Further safety and efficacy data needed |

Development of Predictive Preclinical Models for Therapeutic Response Heterogeneity

A significant challenge in the clinical application of this compound is the observed heterogeneity in patient responses. The development of predictive preclinical models is therefore a critical area of future research to identify biomarkers that can forecast therapeutic efficacy and to better understand the mechanisms underlying variable responses.

Mouse models of human diseases, such as the Hbbth3/+ mouse model for β-thalassemia and the Townes sickle cell disease mouse model, have been instrumental in the preclinical evaluation of mitapivat. nih.govnih.gov These models have demonstrated the drug's ability to ameliorate anemia, reduce hemolysis, and improve markers of ineffective erythropoiesis. nih.govresearchgate.net While these models provide valuable insights into the general efficacy of mitapivat, they also highlight some discrepancies with human pathophysiology. For instance, the Townes SCD mouse model, unlike human patients, exhibits higher baseline ATP and lower 2,3-DPG levels, which limits its utility for studying the anti-sickling effects mediated by changes in these metabolites. nih.gov

Future efforts should focus on refining these animal models and developing novel in vitro and in silico platforms to better recapitulate the genetic and phenotypic diversity of human hemolytic anemias. For example, patient-derived erythroid precursor cells could be used to assess the ex vivo response to mitapivat, potentially correlating cellular responses with specific genetic mutations or metabolic profiles. Furthermore, the application of predictive modeling approaches, which integrate multiple patient characteristics, could help to identify subgroups of patients who are more likely to benefit from mitapivat therapy. sicklecellanemianews.com Such models could incorporate genomic, proteomic, and metabolomic data to create a more comprehensive picture of an individual's potential response to treatment.

Exploration of this compound's Role in Novel Pathological Contexts Beyond Classical Hemolytic Anemias

The success of this compound in pyruvate kinase deficiency has opened the door to exploring its therapeutic potential in a broader range of hematological disorders characterized by red blood cell metabolic defects and chronic hemolysis. Significant research is currently underway to evaluate the efficacy and safety of mitapivat in sickle cell disease and thalassemia.

In sickle cell disease, the dual mechanism of increasing ATP and decreasing 2,3-DPG is particularly attractive. Increased ATP is thought to improve red blood cell membrane integrity and hydration, while decreased 2,3-DPG increases hemoglobin's affinity for oxygen, thereby reducing the propensity for hemoglobin S polymerization and red blood cell sickling. Clinical trials have shown that mitapivat can significantly increase hemoglobin levels and reduce markers of hemolysis in patients with SCD. researchgate.net

Similarly, in both alpha- and beta-thalassemia, mitapivat has demonstrated the potential to improve anemia and markers of ineffective erythropoiesis. Phase 3 clinical trials have shown that mitapivat can significantly reduce the transfusion burden in transfusion-dependent thalassemia patients and increase hemoglobin levels in those who are non-transfusion-dependent.

Beyond these hemoglobinopathies, promising preclinical studies have been conducted in hereditary spherocytosis, suggesting that mitapivat could also be effective in red blood cell membranopathies. The ability of mitapivat to improve red blood cell metabolism and survival suggests that its therapeutic applications may extend to other rare anemias and conditions with underlying metabolic dysfunction.

The following table provides an overview of ongoing and recent clinical trials of mitapivat in these novel contexts:

| Disease | Trial Phase | Key Findings/Endpoints |

| Sickle Cell Disease | Phase 2/3 (RISE UP) | Statistically significant hemoglobin response; reduction in annualized rate of sickle cell pain crises. |

| Alpha- and Beta-Thalassemia (Transfusion-Dependent) | Phase 3 (ENERGIZE-T) | Significant reduction in transfusion burden; some patients achieved transfusion independence. |

| Alpha- and Beta-Thalassemia (Non-Transfusion-Dependent) | Phase 3 (ENERGIZE) | Statistically significant hemoglobin response. |

Q & A

Q. What is the biochemical mechanism of Mitapivat hemisulfate in pyruvate kinase (PK) activation, and how is this evaluated experimentally?

- Methodology : this compound acts as a small-molecule allosteric activator of PK enzymes. To study its mechanism, researchers employ:

- Enzyme kinetics assays : Measure PK activity (e.g., Vmax, Km) using spectrophotometric detection of NADH consumption .

- Structural analysis : X-ray crystallography or cryo-EM to visualize drug-enzyme interactions .

- Cellular assays : Quantify ATP levels and glycolytic flux in erythrocyte models to assess functional outcomes .

Key considerations: Include negative controls (e.g., PK-deficient cell lines) and validate results with orthogonal methods (e.g., Western blotting for PK protein levels) .

Q. What are standardized in vitro and in vivo models for assessing this compound efficacy in hemolytic anemias?

- Methodology :

- In vitro : Use patient-derived erythroid progenitor cells or immortalized cell lines (e.g., HEL 92.1.7) to measure hemoglobinization and redox stability under hypoxia .

- In vivo : Murine models with PKLR mutations (e.g., Pklr<sup>-/-</sup>) to evaluate hematologic parameters (reticulocyte count, hemoglobin) and organ toxicity .

Data standardization: Adopt CONSORT guidelines for animal studies and report dosages (e.g., 50–100 mg/kg/day) with pharmacokinetic (PK) profiling .

Q. How are safety and off-target effects of this compound characterized during preclinical studies?

- Methodology :

- High-throughput screening : Assess binding affinity against kinase panels to identify off-target interactions .

- Toxicogenomics : RNA-seq or proteomics in liver/kidney tissues to detect metabolic stress pathways .

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) using OECD guidelines .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) studies?

- Methodology :

- PK parameters : Use LC-MS/MS to measure plasma drug concentration and calculate AUC, Cmax, and half-life. Account for hemisulfate salt conversion in vivo .

- PD biomarkers : Corrogate ATP levels with clinical outcomes (e.g., hemoglobin rise) using longitudinal mixed-effects models .

Challenges: Address inter-individual variability by stratifying cohorts based on genetic polymorphisms (e.g., PKLR variants) .

Q. How should discrepancies in clinical trial data for this compound—such as variable hemoglobin responses—be analyzed?

- Methodology :

- Subgroup analysis : Stratify patients by baseline hemoglobin, PK/PD profiles, or comorbidities (e.g., iron overload) .

- Multivariate regression : Identify confounding variables (e.g., concomitant therapies) using adjusted odds ratios .

- Meta-analysis : Pool data from Phase II/III trials (e.g., ACTIVATE-T) to assess heterogeneity via I² statistics .

Q. What strategies are recommended for integrating multi-omics data (e.g., transcriptomics, metabolomics) into this compound research?

- Methodology :

- Pathway enrichment analysis : Use tools like MetaboAnalyst or GSEA to link drug-induced metabolic shifts to PK activation .

- Machine learning : Train classifiers on omics datasets to predict patient responders .

Data reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit raw data in repositories like GEO or MetaboLights .

Methodological Best Practices

- Experimental Design : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Data Reproducibility : Include detailed Supplemental Materials with raw spectra, statistical code, and reagent lot numbers .

- Conflict Resolution : For contradictory findings (e.g., variable efficacy in thalassemia vs. sickle cell disease), conduct sensitivity analyses and mechanistic follow-ups (e.g., PK enzyme kinetics under oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.